molecular formula C20H17NO6S B2680033 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid CAS No. 612044-43-6

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid

Cat. No.: B2680033
CAS No.: 612044-43-6
M. Wt: 399.42
InChI Key: BIGHNVSRBRABMR-UHFFFAOYSA-N
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Description

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamido group, which is further connected to a phenyl ring substituted with a 2-methoxyphenoxy group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the sulfonamide intermediate. This is achieved by reacting 4-aminobenzoic acid with a sulfonyl chloride derivative under basic conditions. The resulting sulfonamide is then coupled with 4-(2-methoxyphenoxy)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The final product is purified through recrystallization or chromatography to obtain high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamido group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-((4-(2-Hydroxyphenoxy)phenyl)sulfonamido)benzoic acid.

    Reduction: Formation of 4-((4-(2-Methoxyphenoxy)phenyl)amino)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-Hydroxyphenoxy)phenyl)sulfonamido)benzoic acid
  • 4-((4-(2-Methoxyphenoxy)phenyl)amino)benzoic acid
  • 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid

Uniqueness

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamido and methoxyphenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-26-18-4-2-3-5-19(18)27-16-10-12-17(13-11-16)28(24,25)21-15-8-6-14(7-9-15)20(22)23/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHNVSRBRABMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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